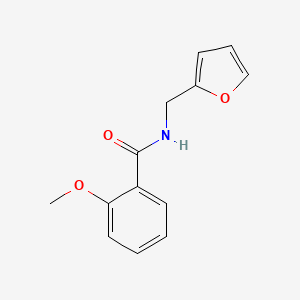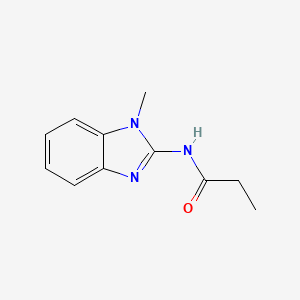
N-(2-furylmethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-methoxybenzamide, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMA belongs to the class of benzamide derivatives, which have been studied extensively for their biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-furylmethyl)-2-methoxybenzamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. This compound has also been shown to reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2-methoxybenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high purity and high yield. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. In addition, this compound has a short half-life in the body, which can limit its effectiveness in some applications.
Orientations Futures
For the study of N-(2-furylmethyl)-2-methoxybenzamide include investigating its mechanism of action and developing more effective formulations of the compound.
Méthodes De Synthèse
N-(2-furylmethyl)-2-methoxybenzamide can be synthesized by reacting 2-methoxybenzoic acid with 2-(bromomethyl)furan in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to obtain this compound. The synthesis method of this compound has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-methoxybenzamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-12-7-3-2-6-11(12)13(15)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHWWRAXRWCRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332146-31-3 |
Source


|
| Record name | N-(2-FURYLMETHYL)-2-METHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(difluoromethyl)-3-[(2-ethyl-1H-imidazol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773701.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)


![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)



![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)



![ethyl 2-[(methoxyacetyl)amino]benzoate](/img/structure/B5773777.png)
